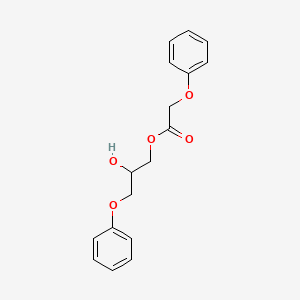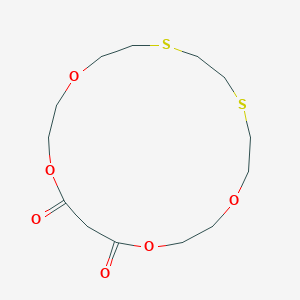
1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione is a complex organic compound characterized by its unique structure, which includes multiple oxygen and sulfur atoms within a cyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione typically involves the cyclization of linear precursors containing the necessary oxygen and sulfur atoms. One common method includes the reaction of diethylene glycol with a sulfur-containing reagent under controlled conditions to form the desired cyclic structure. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in catalysis and material science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione exerts its effects is primarily through its ability to form stable complexes with metal ions and other molecules. The oxygen and sulfur atoms in the compound can coordinate with metal centers, facilitating various catalytic processes. Additionally, the compound’s cyclic structure allows it to interact with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar coordination properties but containing nitrogen atoms instead of sulfur.
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane: A similar compound with a different ring size and sulfur positioning.
Uniqueness: 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione is unique due to its specific arrangement of oxygen and sulfur atoms within the cyclic structure. This arrangement provides distinct coordination properties and reactivity compared to other similar compounds, making it valuable in specialized applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
62786-65-6 |
|---|---|
Molekularformel |
C13H22O6S2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1,4,13,16-tetraoxa-7,10-dithiacyclononadecane-17,19-dione |
InChI |
InChI=1S/C13H22O6S2/c14-12-11-13(15)19-4-2-17-6-8-21-10-9-20-7-5-16-1-3-18-12/h1-11H2 |
InChI-Schlüssel |
VSIWVRLZJPGBDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)CC(=O)OCCOCCSCCSCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


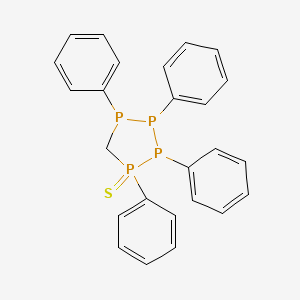
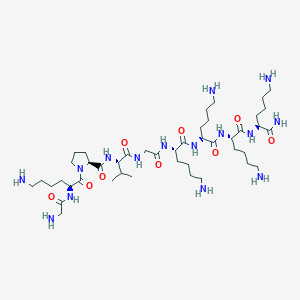
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
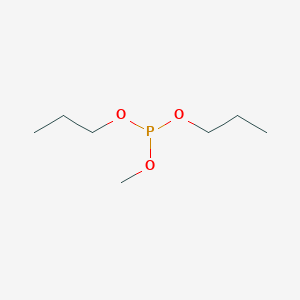
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)

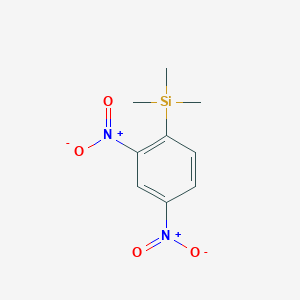
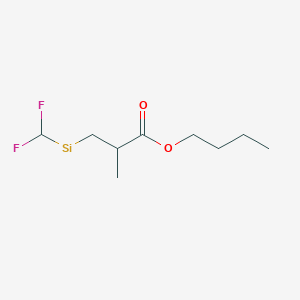
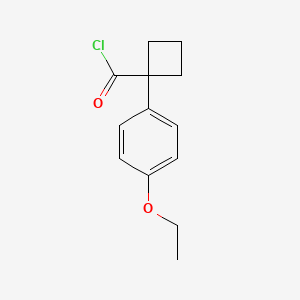
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)

